
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two methyl substituents at the 5-positions of the pyrrolidine ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.31 g/mol . The Boc group enhances stability under basic and nucleophilic conditions, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The carboxylic acid moiety at the 3-position allows for further functionalization, such as amide bond formation or esterification. This compound is frequently utilized as a chiral building block due to the stereochemical rigidity imparted by the 5,5-dimethyl substitution, which reduces ring puckering and enhances enantiomeric purity in synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid typically involves the reaction of 5,5-dimethylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Drug Synthesis
Boc-DMPA is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups through selective reactions, making it valuable in the development of new drugs.
Table 1: Examples of Drugs Synthesized Using Boc-DMPA
Drug Name | Target Condition | Synthesis Method |
---|---|---|
Drug A | Anticancer | Coupling with amines |
Drug B | Antiviral | Amidation reactions |
Drug C | Anti-inflammatory | Esterification with fatty acids |
Peptide Chemistry
Boc-DMPA serves as a protecting group for amines during peptide synthesis. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids.
Case Study: Peptide Synthesis
In a study aimed at synthesizing a cyclic peptide, Boc-DMPA was used to protect the amino group of a key intermediate. The subsequent deprotection step was achieved using trifluoroacetic acid (TFA), leading to high yields of the desired cyclic structure with minimal side products.
Building Block for Complex Molecules
Boc-DMPA is employed as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various reactions (e.g., nucleophilic substitutions, reductions) makes it suitable for constructing intricate molecular architectures.
Table 2: Reactions Involving Boc-DMPA
Reaction Type | Conditions | Outcome |
---|---|---|
Nucleophilic Substitution | Basic conditions | Formation of amine derivatives |
Reduction | LiAlH₄ in ether | Alcohol formation |
Hydrolysis | Acidic conditions | Release of Boc group |
Material Science
Beyond pharmaceuticals, Boc-DMPA has potential applications in material science, particularly in creating polymeric materials with specific properties due to its functional groups.
Research Insights and Trends
Recent research has highlighted the increasing importance of Boc-DMPA in drug discovery and development processes. Its role as a versatile intermediate allows chemists to streamline synthetic routes while improving efficiency and reducing waste.
Case Study: Optimization of Synthetic Routes
A recent publication demonstrated the use of Boc-DMPA in optimizing the synthesis of a novel anti-cancer agent. By employing Boc-DMPA as an intermediate, researchers reduced the total number of synthetic steps by 30%, significantly decreasing production costs while maintaining high purity levels.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
The structural and functional attributes of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid can be compared to analogous compounds, focusing on ring size, substituents, and physicochemical properties. Key analogs include:
Table 1: Comparative Analysis of Structurally Similar Compounds
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Similarity Score |
---|---|---|---|---|---|
This compound (Target) | N/A | C₁₂H₂₁NO₄ | 243.31 | 5-membered pyrrolidine, 5,5-dimethyl, Boc | Reference |
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | 1255666-86-4 | C₁₁H₁₇F₂NO₄ | 265.26 | 6-membered piperidine, 5,5-difluoro, Boc | 0.89 |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid | 1303974-46-0 | C₁₁H₁₈FNO₄ | 247.27 | 6-membered piperidine, 3-fluoro, Boc | 0.86 |
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | 534602-47-6 | C₁₂H₂₁NO₄ | 243.31 | 6-membered piperidine, 3-methyl, Boc | 0.82 |
(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | 88495-54-9 | C₁₁H₁₉NO₄ | 229.27 | 6-membered piperidine, Boc, chiral center | 0.82 |
Key Comparisons
Ring Size and Conformational Effects The target compound’s pyrrolidine ring (5-membered) imposes greater torsional strain compared to piperidine analogs (6-membered), which adopt more stable chair conformations. This strain enhances reactivity in ring-opening or functionalization reactions . The 5,5-dimethyl substitution on the pyrrolidine ring introduces significant steric hindrance, reducing conformational flexibility compared to unsubstituted or mono-substituted analogs (e.g., 3-methylpiperidine derivative) .
The Boc group in all compounds provides acid-labile protection, but its steric bulk in the target compound may slow hydrolysis rates relative to less hindered analogs like (S)-1-Boc-piperidine-3-carboxylic acid .
Synthetic Utility
- High-yield syntheses (94–98%) are reported for Boc-protected pyrrole carboxylates under mild conditions (e.g., THF, room temperature) using CuCl₂·2H₂O as a catalyst . Similar protocols may apply to the target compound.
- Fluorinated derivatives often require specialized reagents (e.g., Deoxo-Fluor), increasing synthetic complexity compared to methyl-substituted analogs .
Stability and Reactivity
- The target compound’s carboxylic acid group is less acidic (pKa ~4.5–5.0) than fluorinated analogs (pKa ~3.5–4.0) due to reduced electron-withdrawing effects, impacting salt formation and purification strategies .
- Hydrolysis of the Boc group in the target compound proceeds efficiently under acidic conditions (e.g., HCl/dioxane), whereas piperidine analogs may require prolonged reaction times due to reduced ring strain .
Biological Activity
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid (CAS No. 2408959-55-5) is a pyrrolidine derivative with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C12H21NO4, and it possesses a molecular weight of 243.30 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives in this class have shown potential in reducing inflammation through modulation of inflammatory pathways.
- Cytotoxicity Against Cancer Cells : There are indications that the compound may exhibit cytotoxic effects against specific cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives and found that certain modifications enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Research conducted by Smith et al. (2023) demonstrated that pyrrolidine derivatives could inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines .
- Cytotoxicity Testing : In vitro assays conducted by Lee et al. (2024) revealed that specific structural features in pyrrolidine compounds correlate with increased cytotoxicity against A549 lung cancer cells .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by functionalization at the 3-carboxylic acid position. Key steps include:
- Boc Protection : Reacting 5,5-dimethylpyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM .
- Carboxylic Acid Functionalization : Subsequent oxidation or carboxylation at the pyrrolidine-3-position using reagents like KMnO₄ or via Grignard reactions, depending on precursor availability.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) is verified via HPLC or NMR .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring substitution patterns .
- Melting Point Analysis : Compare observed mp (e.g., 150–166°C for similar Boc-protected pyrrolidines) with literature values to assess crystallinity and purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C₁₃H₂₃NO₄: theoretical 265.17 g/mol) and detect side products .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing or reactions to avoid inhalation .
- Storage : Store at 0–6°C in airtight containers under nitrogen to prevent Boc-group hydrolysis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., THF vs. DCM) and catalyst use .
- Machine Learning (ML) : Train models on existing Boc-protection reaction datasets to predict optimal temperature, reaction time, and reagent ratios, reducing trial-and-error experimentation .
- Example : ICReDD’s workflow combines computed activation energies with experimental validation, narrowing optimal conditions (e.g., 0°C for Boc protection to minimize side reactions) .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Statistical DoE (Design of Experiments) : Apply factorial designs to identify variables (e.g., solvent polarity, concentration) affecting NMR peak splitting or HPLC retention times .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., 5,5-dimethyl group orientation) by obtaining single-crystal structures .
- Cross-Validation : Compare IR and MS data with computational vibrational spectra (e.g., Gaussian simulations) to confirm functional groups .
Q. What role does this compound play in medicinal chemistry as an intermediate?
- Peptide Mimetics : The Boc-protected pyrrolidine scaffold is used to design protease inhibitors (e.g., HCV NS3/4A) by mimicking natural peptide conformations .
- Prodrug Development : The carboxylic acid group is esterified for improved bioavailability, as seen in antiviral agents like baloxavir .
- SAR Studies : Modifications at the 3-carboxylic acid position (e.g., amidation) are explored to enhance target binding affinity .
Q. What advanced purification strategies exist for large-scale synthesis?
- Membrane Technologies : Nanofiltration or reverse osmosis to separate Boc-protected compounds from byproducts (e.g., tert-butanol) .
- Continuous Flow Chromatography : Simulated moving bed (SMB) systems improve yield and reduce solvent use compared to batch processes .
- Crystallization Optimization : Use solubility parameters (Hansen solubility spheres) to design mixed-solvent systems (e.g., acetone/water) for high-purity crystals .
Properties
IUPAC Name |
5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)6-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLQDHPWHUZZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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